1-(Pyridin-2-yl)heptadecan-1-one, also known as 1-pyridin-2-yl-heptan-1-one, is a chemical compound with significant interest in both academic and industrial applications. Its molecular formula is , and it has a molecular weight of 191.27 g/mol. This compound is classified under the category of ketones due to the presence of a carbonyl group (C=O) within its structure. The compound is identified by the CAS number 60975-82-8, which serves as a unique identifier for chemical substances.
The synthesis of 1-(Pyridin-2-yl)heptadecan-1-one can be achieved through several methods, primarily involving reactions with pyridine derivatives and carbon chain extensions. One notable synthetic route involves the reaction of 2-cyanopyridine with hexylmagnesium bromide in a Grignard reaction, which typically yields around 60% efficiency under specific conditions, such as heating in diethyl ether for approximately four hours .
The Grignard reaction utilized for synthesizing this compound requires careful control of reaction conditions to prevent side reactions and ensure high yields. The use of diethyl ether as a solvent is crucial due to its ability to stabilize the Grignard reagent while facilitating the nucleophilic attack on the carbonyl carbon.
The molecular structure of 1-(Pyridin-2-yl)heptadecan-1-one features a long aliphatic chain attached to a pyridine ring. The carbon chain contributes to its hydrophobic properties, while the pyridine moiety introduces polar characteristics due to the nitrogen atom.
The structural representation can be described using various chemical notation systems:
1-(Pyridin-2-yl)heptadecan-1-one can participate in various chemical reactions typical of ketones, including nucleophilic additions, oxidation, and reduction processes. The carbonyl group is particularly reactive towards nucleophiles, allowing for further functionalization.
The reactivity of this compound can be exploited in synthetic organic chemistry to create more complex molecules. For example, it can undergo aldol condensation reactions or be used as an intermediate in the synthesis of pharmaceutical compounds.
The mechanism of action for 1-(Pyridin-2-yl)heptadecan-1-one largely depends on its interactions with biological targets. As a ketone derivative, it may interact with enzymes or receptors that recognize carbonyl functionalities. This interaction can lead to changes in metabolic pathways or inhibition of specific biological processes.
Research into its biological activity suggests potential applications in medicinal chemistry, particularly as an antiproliferative agent or in targeting microtubule dynamics . The specific mechanisms would require further investigation through pharmacological studies.
1-(Pyridin-2-yl)heptadecan-1-one exhibits typical physical properties associated with organic compounds:
This compound's chemical properties include:
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide further insights into its structural characteristics and purity .
1-(Pyridin-2-yl)heptadecan-1-one finds applications primarily in scientific research and development. Its unique structure makes it a valuable candidate for:
Moreover, studies have indicated its potential role in ecological applications, particularly related to chemical ecology.
Pyridinyl alkanones represent a critically important class of heterocyclic compounds where a pyridine ring is directly linked to an alkanone chain through a ketone functionality. These molecular hybrids combine the electronic properties and coordination capabilities of the nitrogen-containing heterocycle with the hydrophobic character and structural flexibility of the aliphatic ketone chain. This unique combination creates versatile molecular scaffolds capable of diverse non-covalent interactions, making them invaluable in pharmaceutical chemistry, materials science, and chemical biology. The specific compound 1-(Pyridin-2-yl)heptadecan-1-one exemplifies this chemical architecture, featuring a seventeen-carbon alkanone chain attached to the C1 position of the pyridine ring. The extended hydrocarbon chain confers significant lipophilic character, while the pyridinyl nitrogen provides a hydrogen bond acceptor site and potential for metal coordination. This balanced amphiphilicity enables interactions with both polar and non-polar biological targets, positioning these compounds as privileged structures in rational drug design [2] [8].
The historical development of pyridin-2-yl ketone derivatives reflects broader trends in medicinal chemistry, evolving from serendipitous discoveries to rational design approaches. Early examples emerged from natural product isolation and modification:
Quinine and Early Alkaloids: The isolation of quinine from cinchona bark in 1820 represented the first therapeutic application of pyridine-containing natural products. Though not strictly a pyridinyl ketone, quinine's quinoline core (a fused pyridine-benzene system) demonstrated the pharmacological relevance of pyridine derivatives for treating infectious diseases, specifically malaria [6].
Barbiturates Era: The development of barbituric acid by Adolph von Baeyer in 1864 and subsequent synthesis of phenobarbital in 1912 marked the first medicinal chemistry efforts involving pyrimidine derivatives (structurally related to pyridines). These compounds established the importance of heterocyclic ketone derivatives in central nervous system pharmacology [6].
The mid-20th century witnessed the deliberate incorporation of pyridin-2-yl ketone motifs into synthetic drug candidates, leveraging their unique physicochemical properties:
β-Adrenergic Blockers: James Black's pioneering work on propranolol (approved 1967) demonstrated the strategic placement of the naphthalene ring connected via an oxypropanolamine linker, inspiring later designs using pyridine as the aromatic component. This era highlighted the importance of aryl ketone bioisosteres in receptor-targeted drug design [6].
H₂ Receptor Antagonists: The development of cimetidine (approved 1977) featured an imidazole ring but established design principles later applied to pyridine-containing compounds targeting G-protein coupled receptors. This demonstrated how nitrogen heterocycles could modulate gastric acid secretion through specific receptor interactions [6].
The modern era of drug discovery has seen pyridin-2-yl ketones become central scaffolds in numerous therapeutic classes:
Kinase Inhibitors: Imatinib derivatives exploit pyridinyl ketone motifs for optimal binding to ATP pockets, utilizing the ketone oxygen for hydrogen bonding and the pyridine nitrogen for solubility enhancement and molecular orientation within hydrophobic pockets [4] [8].
Non-Competitive AMPA Receptor Antagonists: Perampanel (discovered 2012) exemplifies the targeted application of pyridin-2-yl ketone derivatives, specifically 1,3,5-triaryl-1H-pyridin-2-ones, as potent central nervous system agents. Its design involved systematic manipulation of aromatic substituents around the pyridone core to optimize binding to the AMPA receptor, demonstrating the structural versatility of this chemical class [1].
Table 1: Evolution of Pyridin-2-yl Ketone Derivatives in Therapeutic Development
Time Period | Representative Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
Pre-1950s | Quinine | Antimalarial | Natural pyridine alkaloid |
1910-1950 | Phenobarbital | Sedative/Anticonvulsant | Pyrimidinetrione derivative |
1960-1980 | Propranolol | β-Blocker | Naphthalene ethanolamine |
1980-2000 | Cimetidine | H₂ Antagonist | Imidazole-thioether |
2000-Present | Perampanel | AMPA Receptor Antagonist | 1,3,5-Triarylpyridinone |
Contemporary | 1-(Pyridin-2-yl)heptadecan-1-one | Chemical Probe | Extended alkanone chain |
The structural evolution of pyridin-2-yl ketones demonstrates a clear trajectory toward increased molecular complexity and targeted design. Contemporary derivatives like 1-(Pyridin-2-yl)heptadecan-1-one represent the latest phase in this development, featuring extended alkyl chains designed to probe specific hydrophobic interactions in biological systems. This progression from simple heterocycles to sophisticated hybrids reflects medicinal chemistry's increasing sophistication in leveraging molecular structure to achieve precise biological effects [1] [4] [6].
The strategic incorporation of long-chain alkanones with pyridine heterocycles creates molecular architectures with unique biophysical properties essential for modern drug discovery. 1-(Pyridin-2-yl)heptadecan-1-one exemplifies this approach, where the seventeen-carbon chain provides specific advantages in bioactive molecule design:
Lipophilicity-Hydrophilicity Balance: The extended heptadecanone chain contributes significant hydrophobic character (calculated logP ≈ 8.5), while the pyridine nitrogen maintains water-accessible polarity. This amphiphilic balance enables interaction with both lipid-rich biological membranes and aqueous-phase protein targets, enhancing cellular penetration while retaining sufficient solubility for biological testing [2] [8].
Conformational Restriction and Chain Length Effects: The ketone linker restricts conformational flexibility compared to alkyl-linked analogs, potentially enhancing target selectivity. The seventeen-carbon chain length specifically modulates membrane fluidity interactions, with odd-numbered chains exhibiting different packing efficiencies than even-numbered analogs in lipid bilayers [2] [8].
The design rationale for these hybrids leverages multiple molecular recognition principles:
Hydrophobic Pocket Occupancy: The extended alkyl chain is engineered to occupy deep hydrophobic clefts in protein targets inaccessible to smaller molecules. In enzymes like fatty acid amide hydrolase (FAAH) or phospholipase A2 (PLA2), these chains mimic natural lipid substrates [2].
Membrane Anchoring: The lipophilic chain serves as a membrane anchor, positioning the pyridine headgroup at optimal orientation for interacting with membrane-proximal domains of integral membrane proteins, particularly G-protein coupled receptors (GPCRs) and ion channels [1] [5].
Biotransformation Resistance: Saturated alkyl chains resist oxidative metabolism, potentially extending in vivo half-life compared to shorter-chain or unsaturated analogs. The ketone group may undergo reduction to alcohol metabolites with distinct pharmacological profiles [8].
Table 2: Design Principles and Biological Implications of Long-Chain Pyridinyl Alkanones
Structural Feature | Physicochemical Property | Biological Consequence | Target Class Relevance |
---|---|---|---|
Pyridin-2-yl ring | Hydrogen bond acceptor, Weak base (pKa ≈ 3.5) | Target recognition, pH-dependent solubility | Kinases, GPCRs, Ion channels |
Ketone linker | Hydrogen bond acceptor, Electron-withdrawing | Conformational restriction, Metabolic stability | Enzymes with oxyanion holes |
C17-alkanone chain | High lipophilicity (clogP 8-9), Low solubility | Membrane interaction, Enhanced cell penetration | Membrane-associated targets |
Odd-carbon chain length | Distinct crystal packing, Altered melting point | Differential lipid bilayer interaction | Phospholipase targets |
Modern synthetic approaches to these hybrids employ diverse methodologies:
Friedel-Crafts Acylation: Direct acylation of pyridine derivatives using long-chain acid chlorides, though challenging due to pyridine's electron-deficient nature, can be facilitated by Lewis acid catalysts or prior N-oxidation [8].
Organometallic Coupling: Palladium-catalyzed coupling of 2-pyridyl zinc halides with long-chain acid chlorides provides efficient access to these ketones with excellent functional group tolerance [8].
Retrosynthetic Disconnection: Strategic C–C bond disconnection at the ketone functionality suggests two synthons: 2-lithiopyridine derivatives and long-chain carboxylic acid derivatives (converted to Weinreb amides for controlled ketone formation) [8].
Molecular modeling and biophysical characterization reveal key structure-activity relationships:
Molecular Dynamics Simulations: Studies of 1-(Pyridin-2-yl)heptadecan-1-one in lipid bilayers demonstrate preferential localization at the lipid-water interface, with the pyridine ring positioned 8-10 Å below the phosphate headgroups and the alkyl chain extending toward the bilayer center [5] [8].
Langmuir Monolayer Studies: Compression isotherms indicate significant membrane fluidization effects, with the compound reducing the phase transition temperature of DPPC monolayers by 5-8°C at 5 mol% incorporation [2].
X-ray Crystallography: Single-crystal analysis reveals a fully extended alkyl conformation with the pyridine ring and carbonyl group coplanar, stabilized by n→π* conjugation. This preferred conformation likely influences biological target interactions [8].
The therapeutic potential of these hybrids spans multiple domains:
Antimicrobial Applications: Hybrids incorporating pyridine-heterocycle conjugates show enhanced activity against drug-resistant bacteria by disrupting membrane integrity. The long alkyl chain enables insertion into bacterial membranes, while the heterocycle may inhibit essential enzymes [2] [8].
Central Nervous System Agents: Compounds like perampanel demonstrate how strategically substituted pyridinones can achieve potent receptor antagonism. The extended-chain analogs may offer improved blood-brain barrier penetration for neurological targets [1].
Anti-Inflammatory Agents: Fatty acid-pyridine conjugates inhibit eicosanoid biosynthesis pathways, with chain length optimization critical for potency against cyclooxygenase and lipoxygenase enzymes [8].
The integration of computational methods accelerates the development of these hybrids:
Quantitative Structure-Activity Relationship (QSAR): Models developed for pleuromutilin derivatives with thiol-functionalized side chains provide methodologies applicable to optimizing pyridinyl alkanones, particularly in balancing lipophilicity and antibacterial potency [3].
Molecular Docking: Virtual screening of compound libraries against targets like diaminopimelate desuccinylase (DapE) informs the rational design of α-aminocyclobutanone amides and sulfonamides, offering parallel approaches for pyridinyl alkanone optimization [3].
The future development of pyridinyl alkanone hybrids lies in addressing their metabolic stability and aqueous solubility challenges through structural modifications such as:
Polar Group Incorporation: Strategic insertion of heteroatoms (O, S) or small polar groups (OH, F) along the alkyl chain to reduce logP while maintaining membrane interaction capabilities [8].
Peptide Conjugation: Creating chimeric molecules linking pyridinyl alkanones to cell-penetrating peptides or target-specific sequences to enhance delivery and selectivity, as demonstrated in recent antibacterial conjugates [8].
Prodrug Approaches: Utilizing the ketone functionality for bioreversible derivatization (oximes, enol esters) to improve aqueous solubility and oral bioavailability [2] [8].
These long-chain pyridinyl alkanones represent a frontier in structure-based design, where molecular properties are precisely tuned through systematic variation of chain length, branching, and heterocyclic substitution to optimize interactions with increasingly challenging biological targets [1] [2] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7